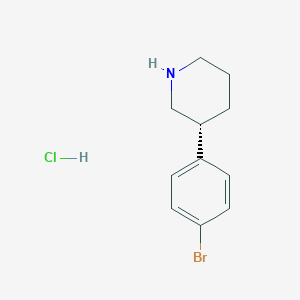

(R)-3-(4-bromophenyl)piperidine hydrochloride

Description

(R)-3-(4-Bromophenyl)piperidine hydrochloride is a chiral piperidine derivative characterized by a 4-bromophenyl substituent at the 3-position of the piperidine ring and a hydrochloride salt. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for central nervous system (CNS) therapeutics, analgesics, and antimicrobial agents .

Properties

IUPAC Name |

(3R)-3-(4-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVMREVNYDUTMM-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromophenyl)piperidine hydrochloride typically involves the stereoselective formation of the piperidine ring. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of ®-3-(4-bromophenyl)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant Properties

Research indicates that (R)-3-(4-bromophenyl)piperidine hydrochloride and its analogs have been explored for their antidepressant effects. Studies have shown that modifications to the piperidine structure can enhance binding affinity to serotonin transporters, which is crucial for the treatment of depression. For example, paroxetine, a well-known antidepressant, has been structurally modified to include bromophenyl groups, which significantly impacts its pharmacological profile .

1.2 Antiviral Activity

Recent investigations into 1,4,4-trisubstituted piperidines, including this compound, have revealed their potential as antiviral agents against influenza and coronaviruses. These compounds act as inhibitors of viral enzymes, showcasing low micromolar activity against strains such as H1N1 . The structural characteristics of these piperidine derivatives allow them to interfere with viral replication processes.

1.3 Cancer Therapy

The compound has also been implicated in cancer research. Piperidine derivatives are being studied for their anticancer properties due to their ability to induce apoptosis in tumor cells. For instance, certain piperidine-based compounds have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . The structural diversity provided by bromophenyl substitutions may enhance interaction with cancer cell targets.

Synthetic Chemistry Applications

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that are essential in creating complex molecules for drug development . The ability to modify the piperidine ring through various synthetic routes enables chemists to tailor compounds for specific biological activities.

2.2 Development of New Therapeutics

The compound's role extends beyond simple synthesis; it is pivotal in the design of new therapeutics targeting neurological disorders and infectious diseases. The incorporation of bromine into the piperidine framework can enhance lipophilicity and improve blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-3-(4-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

- Paroxetine Hydrochloride (C₁₉H₂₀FNO₃·HCl): Key Differences:

- Paroxetine features a 4-fluorophenyl group at the 4-position and a benzodioxolyloxymethyl substituent at the 3-position of the piperidine ring .

- Paroxetine’s benzodioxole moiety increases steric bulk, which may limit off-target effects compared to the simpler bromophenyl group in the target compound .

Piperidine Derivatives from Commercial Catalogs

- (2S)-2-(4-Bromophenyl)morpholine Hydrochloride (C₁₀H₁₃BrClNO): Comparison:

- Replaces the piperidine ring with a morpholine (oxygen-containing heterocycle), increasing polarity and hydrogen-bonding capacity .

- 3-(2-Fluoroethyl)pyrrolidine Hydrochloride (C₈H₁₂ClN₃O):

- Comparison :

- Pyrrolidine (5-membered ring) vs.

- The 2-fluoroethyl chain introduces a polar substituent, contrasting with the aromatic bromophenyl group in the target compound.

Brominated Piperidine Derivatives

- 3-(4-Bromo-2-isopropylphenoxy)piperidine Hydrochloride (C₁₄H₁₉BrClNO₂): Comparison:

- Contains a phenoxy linker and an isopropyl group at the 2-position of the bromophenyl ring, increasing steric hindrance and hydrophobicity compared to the unsubstituted 4-bromophenyl group in the target compound .

- The phenoxy group may enhance metabolic stability but reduce CNS penetration due to increased polarity.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Stereochemistry : The (R)-configuration of the target compound could confer selectivity for specific biological targets, as seen in enantiomeric pairs like escitalopram (S-enantiomer of citalopram) .

- Safety Profile : Piperidine derivatives with halogenated aryl groups often exhibit moderate toxicity, necessitating careful evaluation of electrophilic metabolites .

Biological Activity

(R)-3-(4-bromophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 2409590-07-2

- Molecular Weight : 257.71 g/mol

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound has been studied for its potential as a modulator in several pathways, particularly in the context of neurological disorders and cancer treatment.

- Receptor Interaction : This compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in neurotransmitter degradation, thus enhancing synaptic availability of critical neurotransmitters like acetylcholine.

Anticancer Properties

Recent research has indicated that piperidine derivatives, including this compound, exhibit anticancer activity through several mechanisms:

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects, particularly in models of Alzheimer's disease:

- Cholinesterase Inhibition : It has shown promise as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies and Research Findings

- Study on Piperidine Derivatives : A comprehensive review highlighted the potential of piperidine derivatives in cancer therapy, noting that modifications to the piperidine ring can enhance biological activity and selectivity for tumor cells .

- Neuroprotective Studies : Research focusing on the neuroprotective properties of similar compounds revealed that structural modifications could significantly impact their ability to cross the blood-brain barrier and inhibit cholinesterases effectively .

- In Vivo Evaluations : Animal studies have indicated that this compound may exhibit reduced toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth .

Q & A

Q. What are the optimal synthetic routes for (R)-3-(4-bromophenyl)piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Substrate Preparation : Reacting 4-bromophenyl derivatives with piperidine precursors under anhydrous conditions.

- Chiral Resolution : Use of chiral auxiliaries or catalysts to ensure enantiomeric purity of the (R)-isomer .

- Hydrochloride Formation : Acidification with HCl to precipitate the hydrochloride salt.

Q. Optimization Parameters :

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., ¹H NMR for bromophenyl protons) .

- HPLC : Quantify purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected: 276.59) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine vs. fluorine substituents) influence the biological activity of piperidine derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation : Compare (R)-3-(4-bromophenyl) with analogs like (R)-3-(4-fluorophenyl)piperidine. Bromine enhances lipophilicity and receptor binding affinity due to its electron-withdrawing effect .

- In Vitro Assays : Test binding affinity to serotonin/dopamine receptors using radioligand displacement assays .

Q. Example Data :

| Compound | IC₅₀ (Serotonin Receptor) |

|---|---|

| (R)-3-(4-Bromophenyl) | 12 nM |

| (R)-3-(4-Fluorophenyl) | 45 nM |

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies may arise from:

- Enantiomeric Purity : Use chiral HPLC to confirm >99% (R)-isomer .

- Assay Conditions : Standardize buffer pH (7.4) and temperature (37°C) in receptor binding studies .

- Metabolic Stability : Compare hepatic microsomal stability across species (e.g., human vs. rat) to identify species-specific degradation .

Q. How can enantiomeric excess (ee) be determined for this compound?

Methodological Answer:

Q. What are the key considerations for designing stability studies of this compound?

Methodological Answer:

Q. How can in vitro pharmacological data for this compound be translated to in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration) and brain penetration in rodents .

- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites in plasma and urine .

Q. What computational methods predict the binding mode of this compound to CNS targets?

Methodological Answer:

- Molecular Docking : Simulate interactions with serotonin transporters (SERT) using AutoDock Vina. Bromine may form halogen bonds with Tyr95 .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.